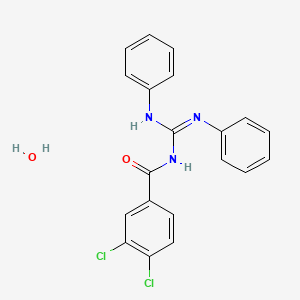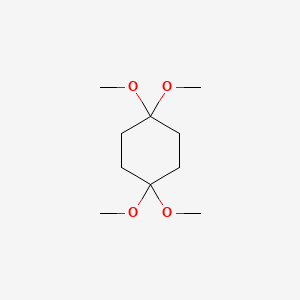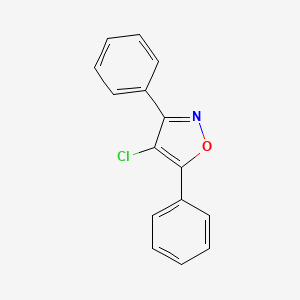
PCEEA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PCEEA is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic and anesthetic effects. The compound is structurally related to phencyclidine, a well-known dissociative anesthetic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCEEA typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with ethyl bromoacetate to yield this compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction steps with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like column chromatography .
化学反応の分析
Types of Reactions
PCEEA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
PCEEA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new pharmacological agents
作用機序
The compound exerts its effects primarily through its interaction with the NMDA receptor, a subtype of glutamate receptor. By binding to this receptor, it inhibits the influx of calcium ions, thereby modulating neurotransmitter release and neuronal excitability. This mechanism is similar to that of phencyclidine and other arylcyclohexylamines .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): Known for its dissociative anesthetic properties.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Rolicyclidine: Similar in structure and pharmacological effects to phencyclidine
Uniqueness
PCEEA is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .
特性
CAS番号 |
1072895-05-6 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 |
IUPAC名 |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3 |
InChIキー |
PRQVCBDFWYTXDD-UHFFFAOYSA-N |
SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
正規SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2 |
同義語 |
N-(1-phenylcyclohexyl)-2-ethoxyethanamine PCEEA cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-(3-Fluorophenoxy)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1649814.png)


![N-[2-[acetyl(benzyl)amino]ethyl]-N-benzylacetamide](/img/structure/B1649819.png)

![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)

![(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1649824.png)





